What is 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
What is 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
Technical Guide: 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
Part 1: Executive Summary
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene is a highly specialized, bifunctional building block used primarily in the synthesis of soluble conjugated polymers (such as poly(p-phenylene)s) and as a rigid guest molecule in supramolecular chemistry .
Unlike standard dibromobenzenes, the incorporation of 2-methoxyethoxy (ethylene glycol monomethyl ether) side chains at the 2,5-positions confers critical solubility in polar organic solvents and, to a limited extent, aqueous media. This amphiphilic nature makes it an essential monomer for developing organic electronic materials (OLEDs, OPVs) that require solution processing, as well as bio-compatible fluorescent sensors.
For the drug development and chemical research community, this molecule represents a strategic entry point into functionalized macrocycles and bio-active polymer scaffolds .
Part 2: Chemical Identity & Physicochemical Profile
This molecule consists of a benzene core substituted with two bromine atoms (positions 1,[1][2]4) and two glycol ether chains (positions 2,5). The bromine atoms serve as reactive handles for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira), while the ether chains disrupt π-π stacking to enhance solubility.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene |
| Molecular Formula | C₁₂H₁₆Br₂O₄ |
| Molecular Weight | 384.06 g/mol |
| Appearance | White to Off-white Crystalline Solid |
| Solubility | Soluble in DCM, Chloroform, THF, DMF; Slightly soluble in Methanol.[3] |
| Melting Point | 102–106 °C (Typical) |
| Key Functional Groups | Aryl Bromide (x2), Ether (x4) |
| Reactivity | Pd-catalyzed Cross-Coupling, Lithiation, Halogen Bonding |
Part 3: Synthesis Protocol (The "How")
Mechanism & Logic
The synthesis follows a two-stage workflow:
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Williamson Ether Synthesis: Alkylation of hydroquinone to install the solubilizing chains.
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Electrophilic Aromatic Substitution: Regioselective bromination. The electron-donating alkoxy groups at 1,4 direct the incoming bromine electrophiles to the para positions relative to each other (2,5 on the ring), which corresponds to the vacant 2,5 positions of the starting hydroquinone (becoming 1,4 in the final product numbering).
Step-by-Step Methodology
Reagents:
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Hydroquinone (HQ)
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2-Bromoethyl methyl ether
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Potassium Carbonate (K₂CO₃)
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Solvents: Acetonitrile (ACN), Dichloromethane (DCM)
Workflow:
Step 1: Synthesis of 1,4-bis(2-methoxyethoxy)benzene
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Setup: Charge a round-bottom flask with Hydroquinone (1.0 eq) and K₂CO₃ (3.0 eq) in ACN.
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Addition: Add 2-Bromoethyl methyl ether (2.5 eq) dropwise.
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Reflux: Heat to reflux (80°C) under N₂ atmosphere for 24–48 hours. Note: Long reaction time ensures complete dialkylation.
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Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over MgSO₄.
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Purification: Recrystallize from ethanol/hexane to yield white crystals.
Step 2: Bromination to 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
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Setup: Dissolve the intermediate from Step 1 (1.0 eq) in DCM (0.1 M concentration).
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Bromination: Cool to 0°C. Add NBS (2.2 eq) portion-wise in the dark. Rationale: NBS provides a controlled source of Br+, preventing over-bromination.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Quench: Add aqueous NaHSO₃ to quench unreacted bromine species.
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Isolation: Wash organic layer with water. Dry and concentrate.
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Final Polish: Recrystallize from Methanol.
Visualization: Synthesis Workflow
Caption: Two-step synthetic pathway transforming Hydroquinone into the dibrominated functional monomer.
Part 4: Applications in Research & Development
A. Soluble Conjugated Polymers (Suzuki Polycondensation)
This is the primary utility of the molecule. Standard Poly(p-phenylene) (PPP) is insoluble and difficult to process. By using this monomer, researchers can synthesize Poly[2,5-bis(2-methoxyethoxy)-1,4-phenylene] .
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Protocol: React the dibromo monomer with 1,4-benzenediboronic acid bis(pinacol) ester using Pd(PPh₃)₄ catalyst and K₂CO₃ base in a Toluene/Water mixture.
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Significance: The resulting polymer is soluble in chloroform and THF, allowing for spin-coating in OLED fabrication. The glycol chains also impart "stealth" properties for potential bio-imaging applications.
B. Supramolecular Guest Chemistry
While the non-brominated analog is the precursor for Pillar[5]arene , the dibrominated version serves as an excellent guest molecule .
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Interaction: The electron-deficient bromine atoms and the electron-rich benzene ring allow it to form inclusion complexes with larger hosts (like Pillar[6]arene or larger Calixarenes).
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Crystal Engineering: The Br atoms act as halogen bond donors (C-Br···O or C-Br···π), useful for designing self-assembling crystalline materials.
Visualization: Polymerization Logic
Caption: Suzuki coupling workflow to generate soluble conjugated polymers from the dibromo monomer.
Part 5: Quality Control & Validation
To ensure the material is suitable for high-precision applications (e.g., polymer synthesis where stoichiometry is critical), the following validation parameters must be met:
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Protons: Singlet at ~7.15 ppm (2H). Crucial: Must be a singlet. Splitting indicates incomplete bromination.
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Methoxy Protons: Singlet at ~3.45 ppm (6H).
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Methylene Protons: Two triplets/multiplets at ~4.15 ppm and ~3.78 ppm (8H total).
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Melting Point: Sharp range (e.g., 102–104°C). A broad range (>3°C) indicates mono-bromo impurities.
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Elemental Analysis: Carbon content should be within ±0.4% of theoretical (37.53%).
References
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Ogoshi, T., et al. (2008).[4][5][6] "Para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property." Journal of the American Chemical Society.[5] Link(Foundational context on the alkoxy-benzene scaffold).
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Rehahn, M., et al. (1989). "Soluble poly(para-phenylene)s. 1. Extension of the Suzuki cross-coupling procedure to polycondensation." Polymer. Link(Primary reference for Suzuki polymerization of dibromo-dialkoxybenzenes).
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Guidechem. "1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene Properties and CAS." Link(Physicochemical data verification).
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Sigma-Aldrich. "Product Specification: 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene." Link(Commercial specifications).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | 187754-76-3 [sigmaaldrich.com]
- 4. A Water-Soluble Leggero Pillar[5]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. para-Bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host-guest property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
